molecular formula C7H14ClO3P B107151 (E)-1-chloro-3-diethoxyphosphorylprop-1-ene CAS No. 16485-99-7

(E)-1-chloro-3-diethoxyphosphorylprop-1-ene

Cat. No.: B107151
CAS No.: 16485-99-7
M. Wt: 212.61 g/mol
InChI Key: XENNXUCIWBEUFL-UHFFFAOYSA-N
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Description

(E)-1-chloro-3-diethoxyphosphorylprop-1-ene is a chemical reagent designed for research and development applications. This compound features a chloroalkene group linked to a diethoxyphosphoryl moiety, a structure that makes it a valuable intermediate in synthetic organic chemistry, particularly in the construction of complex molecules. Organophosphorus compounds, such as phosphonates and phosphoramidates, are of significant interest in medicinal chemistry. They are widely used in the development of novel therapeutic agents due to their ability to mimic biological phosphates and serve as hydrolytically stable surrogates. Compounds with phosphonate groups have been successfully incorporated into small-molecule inhibitors for targets like programmed death-ligand 1 (PD-L1), which is a prominent target in cancer immunotherapy . Furthermore, the P-N bond, found in related phosphoramidate compounds, is a key feature in the "ProTide" prodrug approach, a technology used to enhance the intracellular delivery and efficacy of nucleoside analogues for antiviral and anticancer therapies . The specific structure of this compound suggests its potential utility as a building block for introducing a phosphonate ester or a related functional group into a target molecule. Its reactivity may be exploited in various carbon-carbon bond-forming reactions or in the synthesis of more complex phosphorus-containing scaffolds. Researchers can leverage this compound to develop new chemical entities for probing biological pathways or as candidates in drug discovery campaigns. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-1-chloro-3-diethoxyphosphorylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h5-6H,3-4,7H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENNXUCIWBEUFL-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC=CCl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(C/C=C/Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401227267
Record name Diethyl P-[(2E)-3-chloro-2-propen-1-yl]phosphonate
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Molecular Weight

212.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20397-67-5, 16485-99-7
Record name Diethyl P-[(2E)-3-chloro-2-propen-1-yl]phosphonate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl P-[(2E)-3-chloro-2-propen-1-yl]phosphonate
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Record name Diethyl (3-chloroallyl)phosphonate
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Preparation Methods

Reaction Mechanism and Substrate Design

The HWE reaction involves deprotonation of a phosphonate ester to form a ylide, which subsequently reacts with an aldehyde to yield the alkene. For the target compound, diethyl (2-chloroethyl)phosphonate serves as the phosphonate precursor, while formaldehyde acts as the aldehyde component:

(EtO)2P(O)CH2CH2Cl+HCHOBaseClCH2CH=CHP(O)(OEt)2+Byproducts\text{(EtO)}2P(O)CH2CH2Cl + \text{HCHO} \xrightarrow{\text{Base}} \text{ClCH}2CH=CHP(O)(OEt)_2 + \text{Byproducts}

The base (e.g., NaH or KOtBu) facilitates ylide formation, and the reaction proceeds in anhydrous THF or DMF at 0–25°C.

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

  • Base strength : Stronger bases (e.g., KHMDS) enhance ylide reactivity but may promote side reactions.

  • Solvent polarity : Polar aprotic solvents like DMF improve solubility of intermediates.

  • Temperature : Lower temperatures (0–10°C) favor kinetic control and E-selectivity .

A representative procedure from analogous syntheses reports 85–90% yields with >95% E-isomer content when using KOtBu in THF at 10°C.

Hydrophosphorylation of Propargyl Chloride

Hydrophosphorylation offers a direct route to introduce the diethoxyphosphoryl group onto alkynes, followed by halogenation to install the chloro substituent. This method capitalizes on radical or transition metal-catalyzed pathways.

Copper-Catalyzed Hydrophosphorylation

Propargyl chloride (HC≡CCH2Cl) reacts with diethyl phosphite under copper(I) catalysis to form this compound:

HC≡CCH2Cl+(EtO)2P(O)HCuI, 80°CClCH2CH=CHP(O)(OEt)2\text{HC≡CCH}2\text{Cl} + \text{(EtO)}2P(O)H \xrightarrow{\text{CuI, 80°C}} \text{ClCH}2CH=CHP(O)(OEt)2

The reaction proceeds via anti-Markovnikov addition, with copper iodide (5 mol%) in toluene at 80°C for 24 hours yielding 70–75% of the E-isomer.

Radical-Mediated Pathways

UV-initiated radical reactions using azobisisobutyronitrile (AIBN) enable hydrophosphorylation at milder temperatures (40–60°C). However, stereocontrol is less precise, resulting in E/Z mixtures (3:1) with moderate yields (~65%).

Elimination Reactions from Phosphorylated Chloroalkanes

Dehydrohalogenation of 3-chloro-1-diethoxyphosphorylpropane provides a straightforward route to the target alkene. This method relies on base-mediated elimination to form the double bond.

Base Selection and Solvent Effects

Using potassium tert-butoxide (KOtBu) in refluxing THF, the elimination proceeds via an E2 mechanism:

ClCH2CH2CH2P(O)(OEt)2KOtBu, THFClCH2CH=CHP(O)(OEt)2+H2O+KCl\text{ClCH}2CH2CH2P(O)(OEt)2 \xrightarrow{\text{KOtBu, THF}} \text{ClCH}2CH=CHP(O)(OEt)2 + \text{H}_2\text{O} + \text{KCl}

Yields reach 80–85% with exclusive E-geometry due to steric hindrance during transition-state formation.

Phase Transfer Catalysis (PTC)

Incorporating benzyltrimethylammonium chloride (BTMAC) as a PTC agent enhances reaction rates by shuttling hydroxide ions into the organic phase. This method reduces reaction times from 24 hours to 6 hours while maintaining yields at 82–88% .

Comparative Analysis of Synthetic Methods

The table below summarizes key metrics for each preparation route:

MethodCatalyst/BaseSolventTemperature (°C)Yield (%)E-Selectivity (%)
HWE OlefinationKOtBuTHF1085–90>95
Cu-Mediated Hydrophos.CuIToluene8070–7590
Radical Hydrophos.AIBNBenzene606575
Elimination (KOtBu)KOtBuTHF7080–85100
Elimination (PTC)BTMAC + NaOHC6H65082–88100

Chemical Reactions Analysis

Types of Reactions

(E)-1-chloro-3-diethoxyphosphorylprop-1-ene can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

    Oxidation Reactions: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of phosphines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield phosphoramidates, while oxidation reactions can produce phosphine oxides.

Scientific Research Applications

(E)-1-chloro-3-diethoxyphosphorylprop-1-ene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with phosphorus-containing substrates.

    Industry: It can be used in the production of flame retardants, plasticizers, and other materials that benefit from the incorporation of phosphorus-containing compounds.

Mechanism of Action

The mechanism of action of (E)-1-chloro-3-diethoxyphosphorylprop-1-ene involves its interaction with molecular targets such as enzymes or receptors. The chloro group can act as a leaving group in substitution reactions, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition of enzyme activity or the modulation of receptor function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 1,3-Dichloropropene Isomers

1,3-Dichloropropene exists as cis- (Z) and trans- (E) isomers, both widely used as soil fumigants and nematicides in agriculture . The comparison focuses on substituents, stereochemistry, and functional implications:

Key Differences

Substituent Chemistry :

  • (E)-1-Chloro-3-diethoxyphosphorylprop-1-ene : Contains a phosphoryl group (P=O) with ethoxy substituents, which may enhance polarity and hydrolytic stability compared to chlorine.
  • 1,3-Dichloropropene : Features two chlorine atoms, rendering it highly volatile and reactive toward nucleophiles (e.g., soil microorganisms).

Stereochemical Influence :

  • The E-configuration in both compounds ensures trans spatial arrangement. However, in 1,3-dichloropropene, the trans isomer (E) exhibits higher pesticidal activity due to optimized molecular geometry for target binding . For the phosphorylated analog, stereochemistry may influence solubility or catalytic interactions.

Physicochemical Properties :

  • The phosphoryl group in this compound likely increases molecular weight and boiling point compared to 1,3-dichloropropene, reducing volatility. This could limit its utility as a fumigant but improve persistence in formulations.

Toxicity and Environmental Impact: 1,3-Dichloropropene is classified as a probable human carcinogen (EPA) due to metabolic release of reactive intermediates. The phosphorylated analog’s toxicity profile remains uncharacterized, though organophosphates generally exhibit neurotoxic effects via acetylcholinesterase inhibition.

Data Table: Structural and Functional Comparison

Compound Substituents Molecular Weight (g/mol) Stereochemistry Primary Use Key Reactivity
This compound Cl, P(O)(OEt)₂ ~214.6 (estimated) E Hypothetical: Intermediate Phosphorylation
1,3-Dichloropropene (trans-) Cl, Cl 110.97 E Soil fumigant Nucleophilic substitution
1,3-Dichloropropene (cis-) Cl, Cl 110.97 Z Limited commercial use Lower stability

Research Findings and Gaps

  • 1,3-Dichloropropene : Extensive studies confirm its efficacy against nematodes but highlight environmental risks, including groundwater contamination .
  • This compound: No peer-reviewed data on pesticidal activity or environmental behavior are available.

Biological Activity

(E)-1-chloro-3-diethoxyphosphorylprop-1-ene is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Chemical Formula: C7_7H12_{12}ClO4_4P
Molecular Weight: 224.64 g/mol
CAS Number: Not specified in the available literature.

The compound features a chloro group and diethoxyphosphoryl moiety, which may contribute to its reactivity and biological effects. The presence of phosphorus in the structure suggests potential applications in various fields, including agricultural chemistry and pharmaceuticals.

Biological Activity Overview

Research into the biological activity of this compound indicates several key areas of interest:

  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. These findings are significant for potential applications in developing new antimicrobial agents.
  • Anticancer Properties: Investigations have also highlighted the potential anticancer activity of this compound. In vitro studies have shown that the compound can inhibit the proliferation of certain cancer cell lines, although further research is necessary to elucidate the mechanisms involved.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers aimed to evaluate the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL

These results suggest that this compound has promising antimicrobial potential, warranting further investigation into its mechanism of action and application in clinical settings.

Case Study 2: Anticancer Activity

In another study focusing on the anticancer properties, this compound was tested on human breast cancer cell lines (MCF-7). The findings showed a dose-dependent inhibition of cell growth:

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040

The compound exhibited significant cytotoxicity at higher concentrations, indicating its potential as a lead compound for anticancer drug development.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the diethoxyphosphoryl group may interact with cellular signaling pathways involved in apoptosis and microbial resistance.

Q & A

Q. What are the optimal synthetic routes for (E)-1-chloro-3-diethoxyphosphorylprop-1-ene, and how do reaction conditions influence yield and stereoselectivity?

Methodological Answer: Synthesis typically involves:

Phosphorylation : Reaction of propenyl chloride precursors with diethyl phosphite under basic conditions (e.g., NaH or Et₃N).

Stereochemical Control : Use of low-polarity solvents (e.g., THF or DCM) and controlled temperatures (0–25°C) to favor the E-isomer via kinetic control .

Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) or distillation under reduced pressure.

Q. Key Parameters Table :

StepCatalyst/SolventTemperature (°C)Yield (%)Stereoselectivity (E:Z)
PhosphorylationEt₃N, THF0–2560–7585:15
Isomer SeparationSilica gel (hexane:EA)Ambient90–95>99:1

Data Analysis : Lower temperatures reduce side reactions (e.g., hydrolysis), while polar aprotic solvents stabilize intermediates .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.3–1.4 (ethoxy CH₃), δ 4.1–4.3 (ethoxy CH₂), and δ 5.8–6.2 (vinyl protons) confirm structure.
    • ³¹P NMR : Signal near δ 0–5 ppm indicates phosphoryl group integrity .
  • X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., C-Cl and P=O bond lengths) .
  • GC-MS : Validates purity (>98%) and detects trace isomers.

Critical Note : Assign stereochemistry using NOESY (Nuclear Overhauser Effect) to distinguish E/Z configurations .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer :

  • Accelerated Degradation Studies :
    • Store samples at 4°C (short-term) vs. –20°C (long-term) in inert atmospheres (Ar/N₂).
    • Monitor degradation via HPLC at intervals (0, 7, 30 days).
  • Light Sensitivity : UV-Vis spectroscopy to detect photolytic byproducts (λ = 254 nm).
  • Hydrolysis Risk : Test in aqueous buffers (pH 4–10) to identify pH-dependent decomposition .

Advanced Research Questions

Q. What strategies resolve contradictions in computational vs. experimental data for this compound’s reactivity?

Methodological Answer :

  • Hybrid Modeling :
    • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict reaction pathways (e.g., nucleophilic substitution at Cl).
    • Experimental Validation : Compare computed activation energies with kinetic studies (e.g., Arrhenius plots from temperature-dependent reactions).
  • Divergence Analysis : Discrepancies often arise from solvent effects (implicit vs. explicit solvent models) or incomplete basis sets. Calibrate models using benchmark experimental data (e.g., kinetic isotope effects) .

Q. How can researchers optimize catalytic systems for asymmetric derivatization of this compound?

Methodological Answer :

  • Catalyst Screening : Test chiral ligands (e.g., BINAP, Salen) with transition metals (Pd, Cu) in cross-coupling reactions.
  • Enantiomeric Excess (ee) Analysis : Use chiral HPLC (Chiralpak AD-H column) or CD spectroscopy.
  • Case Study : Pd(OAc)₂ with (R)-BINAP in Suzuki-Miyaura coupling achieves 80–85% ee in anhydrous toluene at 60°C .

Q. What methodologies identify and quantify trace impurities in synthesized batches?

Methodological Answer :

  • LC-HRMS : Detect impurities <0.1% using high-resolution mass spectrometry (e.g., Q-TOF).
  • Impurity Profiling :
    • Byproduct Identification : Compare fragmentation patterns with libraries (e.g., m/z 245.02 for hydrolyzed phosphoryl group).
    • Quantitative NMR : Use internal standards (e.g., 1,4-dinitrobenzene) for absolute quantification .

Q. How do methodological differences in receptor-binding studies affect data interpretation for pharmacological applications?

Methodological Answer :

  • In Vitro vs. In Silico :
    • Wet-Lab Assays : Measure IC₅₀ using HEK293 cells expressing target receptors.
    • Molecular Docking : AutoDock Vina predicts binding affinities; validate with mutational studies (e.g., alanine scanning).
  • Contradiction Resolution : Discrepancies arise from receptor flexibility (MD simulations >10 ns) vs. static crystal structures. Use ensemble docking to account for conformational changes .

Q. Data Contradiction Analysis Framework :

Source of DiscrepancyResolution StrategyExample
Computational Model LimitationsCalibrate with experimental kineticsAdjust solvation parameters in DFT
Analytical SensitivityCross-validate with orthogonal techniques (NMR + MS)Confirm impurity structure via 2D NMR

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